molecular formula C14H14N4O2 B11672129 N'-[(Z)-(4-ethoxyphenyl)methylidene]pyrazine-2-carbohydrazide

N'-[(Z)-(4-ethoxyphenyl)methylidene]pyrazine-2-carbohydrazide

Katalognummer: B11672129
Molekulargewicht: 270.29 g/mol
InChI-Schlüssel: KOTKDJOURXJMQZ-MFOYZWKCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-[(Z)-(4-ethoxyphenyl)methylidene]pyrazine-2-carbohydrazide is a compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group -CO-NH-N=CH-

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-(4-ethoxyphenyl)methylidene]pyrazine-2-carbohydrazide typically involves the condensation reaction between pyrazine-2-carbohydrazide and 4-ethoxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction can be represented as follows:

Pyrazine-2-carbohydrazide+4-ethoxybenzaldehydeN’-[(Z)-(4-ethoxyphenyl)methylidene]pyrazine-2-carbohydrazide+H2O\text{Pyrazine-2-carbohydrazide} + \text{4-ethoxybenzaldehyde} \rightarrow \text{N'-[(Z)-(4-ethoxyphenyl)methylidene]pyrazine-2-carbohydrazide} + \text{H}_2\text{O} Pyrazine-2-carbohydrazide+4-ethoxybenzaldehyde→N’-[(Z)-(4-ethoxyphenyl)methylidene]pyrazine-2-carbohydrazide+H2​O

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

N’-[(Z)-(4-ethoxyphenyl)methylidene]pyrazine-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction can lead to the formation of hydrazine derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products

    Oxidation: Oxidized products such as pyrazine-2-carboxylic acid derivatives.

    Reduction: Reduced products such as hydrazine derivatives.

    Substitution: Substituted products with various functional groups replacing the ethoxy group.

Wissenschaftliche Forschungsanwendungen

N’-[(Z)-(4-ethoxyphenyl)methylidene]pyrazine-2-carbohydrazide has several applications in scientific research:

    Medicinal Chemistry: It has been studied for its potential anticancer activity. Hydrazones are known for their biological activities, including antimicrobial, antiviral, and anticancer properties.

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Materials Science: Hydrazone derivatives are used in the development of advanced materials, including polymers and nanomaterials.

Wirkmechanismus

The mechanism of action of N’-[(Z)-(4-ethoxyphenyl)methylidene]pyrazine-2-carbohydrazide involves its interaction with specific molecular targets. For instance, in anticancer applications, it may inhibit the proliferation of cancer cells by interfering with cellular pathways essential for cell growth and survival . The exact molecular targets and pathways can vary depending on the specific application and the type of cells involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N’-[(Z)-(4-methoxyphenyl)methylidene]pyrazine-2-carbohydrazide
  • N’-[(Z)-(4-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide
  • N’-[(Z)-(4-fluorophenyl)methylidene]pyrazine-2-carbohydrazide

Uniqueness

N’-[(Z)-(4-ethoxyphenyl)methylidene]pyrazine-2-carbohydrazide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s solubility in organic solvents and may also affect its interaction with biological targets.

Eigenschaften

Molekularformel

C14H14N4O2

Molekulargewicht

270.29 g/mol

IUPAC-Name

N-[(Z)-(4-ethoxyphenyl)methylideneamino]pyrazine-2-carboxamide

InChI

InChI=1S/C14H14N4O2/c1-2-20-12-5-3-11(4-6-12)9-17-18-14(19)13-10-15-7-8-16-13/h3-10H,2H2,1H3,(H,18,19)/b17-9-

InChI-Schlüssel

KOTKDJOURXJMQZ-MFOYZWKCSA-N

Isomerische SMILES

CCOC1=CC=C(C=C1)/C=N\NC(=O)C2=NC=CN=C2

Kanonische SMILES

CCOC1=CC=C(C=C1)C=NNC(=O)C2=NC=CN=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.